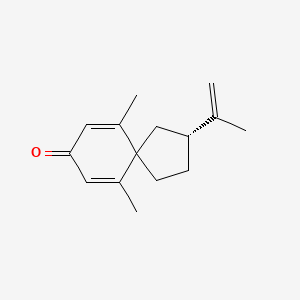

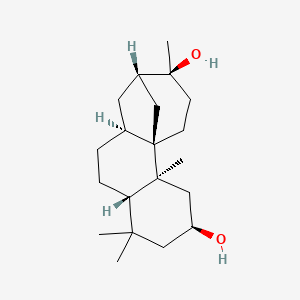

Stemodin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

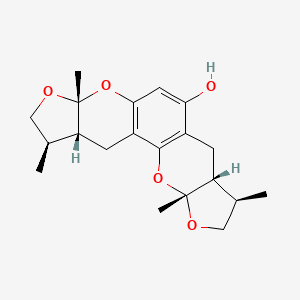

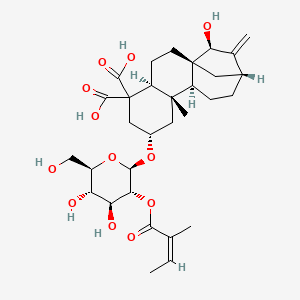

Stemodin is a natural product found in Stemodia maritima with data available.

Applications De Recherche Scientifique

Biotransformation and Metabolic Studies

Stemodin, a stemodane diterpene, has been subject to biotransformation studies using various microorganisms. For instance, Buchanan and Reese (2001) explored the biohydroxylation of this compound and its derivatives using Beauveria bassiana, leading to the production of several hydroxylated stemodane and stemarane compounds (Buchanan & Reese, 2001). Similarly, Badria and Hufford (1991) reported the transformation of this compound by Cunninghamella echinulata and Polyangium cellulosum, resulting in various hydroxylated metabolites (Badria & Hufford, 1991).

Antiviral Activity and Characterization

Hufford et al. (1991) conducted a study to identify microbial transformation products of this compound, discovering several metabolites with potential antiviral activity and cytotoxicity, characterized through NMR and X-ray techniques (Hufford et al., 1991).

Further Metabolic Transformations

Additional studies have investigated the transformation of this compound and its analogs by different fungi. Chen and Reese (2002) described the biotransformation of terpenes from Stemodia maritima by Aspergillus niger, yielding several novel metabolites (Chen & Reese, 2002). Martin et al. (2004) investigated the importance of the C-2 oxygen function in the transformation of this compound analogues by Rhizopus oryzae, providing insights into the bioconversion potential of these compounds (Martin et al., 2004).

Propriétés

Numéro CAS |

41943-79-7 |

|---|---|

Formule moléculaire |

C20H34O2 |

Poids moléculaire |

306.5 g/mol |

Nom IUPAC |

(1R,2S,4S,7S,10S,12S,13S)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecane-4,13-diol |

InChI |

InChI=1S/C20H34O2/c1-17(2)11-15(21)12-18(3)16(17)6-5-13-9-14-10-20(13,18)8-7-19(14,4)22/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16-,18-,19-,20+/m0/s1 |

Clé InChI |

GGWGQPNTGAIJMS-IMDGIPCPSA-N |

SMILES isomérique |

C[C@@]1(CC[C@@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(C[C@H](CC4(C)C)O)C)O |

SMILES |

CC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C |

SMILES canonique |

CC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C |

Synonymes |

stemodin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

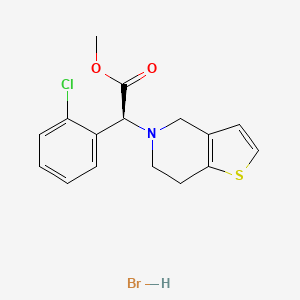

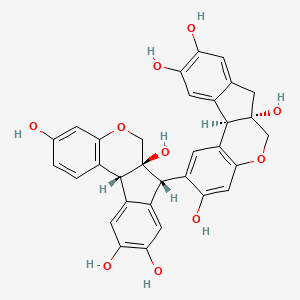

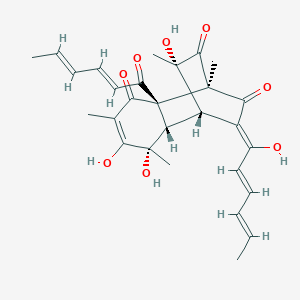

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.